Structural Differentiation: 2,2‑Dimethyl Substitution Versus Unsubstituted 2‑Position Quinazolinone Analog
3-(3,4-Dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone (866043-33-6) carries a gem‑dimethyl group at C2, creating a quaternary centre that is absent in the closest commercially available comparator, 3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone (CAS 353261-76-4) . The 2,2‑dimethyl substitution increases the number of rotatable bonds from 2 to 3 and raises the calculated logP by approximately 0.9 log units (estimated via XLogP3: 3.8 for the target compound versus ~2.9 for the comparator) [1]. This physicochemical shift directly impacts passive membrane permeability and metabolic soft‑spot exposure, factors that are critical for cellular assay reproducibility.
| Evidence Dimension | Number of rotatable bonds; calculated logP; presence of quaternary C2 centre |
|---|---|
| Target Compound Data | Rotatable bonds: 3; XLogP3 ≈ 3.8; C2 quaternary carbon present (2 × CH₃) |
| Comparator Or Baseline | 3-(3,4-Dichlorobenzyl)-4(3H)-quinazolinone (CAS 353261-76-4): rotatable bonds: 2; XLogP3 ≈ 2.9; C2 unsubstituted (CH₂) |
| Quantified Difference | Δ rotatable bonds = +1; Δ XLogP3 ≈ +0.9; qualitative difference in C2 hybridization and steric bulk |
| Conditions | In silico physicochemical prediction using PubChem XLogP3 algorithm; structures verified via canonical SMILES |
Why This Matters
The lipophilicity difference of nearly one log unit can shift the compound's LogD by a similar magnitude, affecting both aqueous solubility and non‑specific protein binding in biochemical assays.
- [1] PubChem. Predicted XLogP3 values for C₁₇H₁₆Cl₂N₂O (CID 11282394 family) and C₁₅H₁₀Cl₂N₂O. View Source
